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Compound of Interest

Compound Name:
2-methyl-4-(1H-pyrrol-1-yl)benzoic

acid

Cat. No.: B1421552 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 2-methyl-4-(1H-pyrrol-1-
yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental physicochemical data for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid is

not readily available in public scientific literature. The following guide provides predicted data

for the target compound and outlines the standard experimental protocols that would be

employed for its characterization.

Introduction
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid is an aromatic carboxylic acid derivative containing a

pyrrole moiety. Its structure suggests potential applications in medicinal chemistry and

materials science, as both benzoic acids and pyrroles are common scaffolds in biologically

active compounds and functional materials. A thorough understanding of its physicochemical

properties is paramount for any research and development activities, including formulation,

pharmacokinetic profiling, and process chemistry.

This document summarizes the available computed data for 2-methyl-4-(1H-pyrrol-1-
yl)benzoic acid and provides detailed, generalized experimental protocols for the

determination of its key physicochemical properties.
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Chemical Identity and Structure
IUPAC Name: 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid

Molecular Formula: C₁₂H₁₁NO₂[1]

SMILES: CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O[1]

InChI Key: RAECIJDHJSGACW-UHFFFAOYSA-N[1]

Physicochemical Properties
Due to the absence of published experimental data, the following tables present computed and

predicted values for the target compound. For comparative context, experimental data for a

structurally related isomer, 4-(1H-pyrrol-1-yl)benzoic acid, is also provided.

Data for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
(Computed)

Property Value Source

Molecular Weight 201.22 g/mol PubChem[1]

Monoisotopic Mass 201.07898 Da PubChem[1]

XLogP3 2.2 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 2 PubChem

Topological Polar Surface Area 55.1 Å² PubChem

Heavy Atom Count 15 PubChem

Data for 4-(1H-pyrrol-1-yl)benzoic acid (Isomer,
Experimental)
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Property Value Source

Molecular Weight 187.19 g/mol Sigma-Aldrich[2]

Melting Point 286-289 °C Sigma-Aldrich[2]

Assay Purity 99% Sigma-Aldrich[2]

Experimental Protocols for Physicochemical
Characterization
The following sections detail standard laboratory methodologies for determining the key

physicochemical properties of a novel organic compound like 2-methyl-4-(1H-pyrrol-1-
yl)benzoic acid.

Solubility Determination
The solubility of a compound is a critical parameter for its formulation and biological testing. A

qualitative and semi-quantitative determination can be performed using a hierarchical testing

method.

Protocol:

Water Solubility:

Add approximately 25 mg of the compound to a test tube.

Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

Observe if the compound dissolves completely. If it dissolves, proceed to test its pH with

litmus paper to classify it as a water-soluble acid, base, or neutral compound.[3][4]

Aqueous Base Solubility (if water-insoluble):

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, with vigorous

shaking.

Solubility in NaOH indicates an acidic functional group.
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To confirm, acidify the solution with 5% HCl. The reappearance of a precipitate confirms

the compound is a water-insoluble acid.[5]

Aqueous Acid Solubility (if water-insoluble):

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, with vigorous

shaking.

Solubility in HCl is a strong indication of a basic functional group (e.g., an amine).[4]

Organic Solvent Solubility:

Test the solubility in various organic solvents (e.g., ethanol, methanol, DMSO, acetone,

hexane) by adding a small, weighed amount of the compound to a known volume of the

solvent until saturation is reached.[6]
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Caption: Workflow for Qualitative Solubility Testing.

pKa Determination
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The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a

carboxylic acid, this value is crucial for predicting its ionization state at physiological pH.

Protocol: Potentiometric Titration[7]

Preparation:

Accurately weigh a sample of the compound (e.g., 1-5 mg) and dissolve it in a suitable

solvent. If the compound is poorly water-soluble, a co-solvent like methanol or DMSO may

be used, though this will yield an apparent pKa (pKa') specific to that solvent system.[2][7]

Ensure all solutions are prepared with carbonate-free water to avoid errors, especially

when titrating at neutral-to-high pH.[7]

Titration:

Calibrate a pH meter with standard buffer solutions.

Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated

pH electrode.

Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using a burette.

Record the pH of the solution after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a

titration curve.

The pKa is the pH at the half-equivalence point (the point where half of the acid has been

neutralized). This corresponds to the midpoint of the steepest part of the curve.

Alternatively, the inflection point of the first derivative of the titration curve can be used to

accurately determine the equivalence point.
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Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination
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The n-octanol/water partition coefficient (P), or its logarithm (logP), is the standard measure of

a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and

excretion (ADME) properties.

Protocol: Shake-Flask Method[8]

Preparation:

Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4 to mimic physiological

conditions) and saturate it with n-octanol.

Saturate n-octanol with the same aqueous buffer. This pre-saturation of phases is critical

for accurate results.

Partitioning:

Dissolve a known amount of the compound in the aqueous buffer.

Add an equal volume of the pre-saturated n-octanol to a flask or vial containing the

aqueous solution of the compound.

Seal the container and shake it vigorously for a set period (e.g., 1-2 hours) at a constant

temperature to allow the compound to partition and reach equilibrium between the two

phases.[8]

Let the mixture stand until the two phases have completely separated. Centrifugation can

be used to accelerate this process.

Quantification:

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

Determine the concentration of the compound in each phase using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase: P = [Concentration]octanol /

[Concentration]aqueous.

The logP is the base-10 logarithm of this value: logP = log₁₀(P).

Calculation
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Caption: Workflow for LogP Determination via Shake-Flask Method.

Conclusion
While experimental data for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid remains to be published,

its chemical structure and computed properties provide a foundational understanding for

researchers. The predicted XLogP of 2.2 suggests moderate lipophilicity. The presence of a

carboxylic acid group indicates it will be an acidic compound, with solubility strongly dependent

on pH. The detailed experimental protocols provided in this guide offer a clear roadmap for the

systematic and accurate characterization of this and other novel chemical entities, which is an

essential step in the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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